molecular formula C34H37NO8 B10770447 [4-(benzoylamino)phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-(phenoxy)propoxy]-5-oxocyclopentyl]hept-5-enoate

[4-(benzoylamino)phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-(phenoxy)propoxy]-5-oxocyclopentyl]hept-5-enoate

Cat. No.: B10770447
M. Wt: 587.7 g/mol
InChI Key: KVSPDLWJCJFYEZ-CZQLRZFZSA-N
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Preparation Methods

The synthesis of GR 63799 involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Chemical Reactions Analysis

GR 63799 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups present in GR 63799 .

Properties

Molecular Formula

C34H37NO8

Molecular Weight

587.7 g/mol

IUPAC Name

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C34H37NO8/c36-26(22-41-27-13-7-4-8-14-27)23-42-33-29(30(37)21-31(33)38)15-9-1-2-10-16-32(39)43-28-19-17-25(18-20-28)35-34(40)24-11-5-3-6-12-24/h1,3-9,11-14,17-20,26,29,31,33,36,38H,2,10,15-16,21-23H2,(H,35,40)/b9-1-/t26-,29-,31+,33+/m0/s1

InChI Key

KVSPDLWJCJFYEZ-CZQLRZFZSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC[C@H](COC4=CC=CC=C4)O)O

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(COC4=CC=CC=C4)O)O

Origin of Product

United States

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